molecular formula C8H13BrCl2N2 B6216788 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride CAS No. 2742653-56-9

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6216788
CAS No.: 2742653-56-9
M. Wt: 288
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Description

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12BrN2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride typically involves the bromination of 5,6-dimethylpyridin-2-amine followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and subsequent amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Products include reduced pyridine derivatives or piperidine derivatives.

Scientific Research Applications

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanamine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5,6-dimethylpyridin-2-amine: Similar structure but lacks the methanamine group.

    5,6-dimethylpyridin-2-amine: Similar structure but lacks both the bromine atom and the methanamine group.

    3-bromo-2-methylpyridine: Similar structure but lacks the methanamine group and has only one methyl group.

Uniqueness

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2742653-56-9

Molecular Formula

C8H13BrCl2N2

Molecular Weight

288

Purity

95

Origin of Product

United States

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